molecular formula C7H8N2O B8622812 1,3-Dihydro-methyl-3-(2-propynyl)-2H-imidazol-2-one CAS No. 131423-08-0

1,3-Dihydro-methyl-3-(2-propynyl)-2H-imidazol-2-one

Cat. No. B8622812
M. Wt: 136.15 g/mol
InChI Key: DGTBZVGVBGRPHR-UHFFFAOYSA-N
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Patent
US05137905

Procedure details

Methyl isocyanate (1.3 g, 0.02 mol) was added to a stirred solution of 2,2-diethoxy-N-(2-propynyl)ethylamine (3.4 g, 0.02 mol) in ether (50 mL). After 30 min the ether was evaporated and the residue was dissolved in water (50 mL), oxalic acid (1.7 g) was added, and the solution was heated at 50° C. for 30 min. The solution was then concentrated to 10 mL and neutralized with 4N NaOH solution, and extracted with ethyl acetate (4×50 mL). The ethyl acetate was evaporated and the residue was chromatographed on silica gel to give 2.1 g of product which was recrystallized from ethyl acetate:Skellysolve B; m.p. 69°-72° C.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]=[C:3]=[O:4].C(O[CH:8](OCC)[CH2:9][NH:10][CH2:11][C:12]#[CH:13])C>CCOCC>[CH3:1][N:2]1[CH:8]=[CH:9][N:10]([CH2:11][C:12]#[CH:13])[C:3]1=[O:4]

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
CN=C=O
Name
Quantity
3.4 g
Type
reactant
Smiles
C(C)OC(CNCC#C)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 30 min the ether was evaporated
Duration
30 min
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water (50 mL)
ADDITION
Type
ADDITION
Details
oxalic acid (1.7 g) was added
CONCENTRATION
Type
CONCENTRATION
Details
The solution was then concentrated to 10 mL and neutralized with 4N NaOH solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (4×50 mL)
CUSTOM
Type
CUSTOM
Details
The ethyl acetate was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica gel

Outcomes

Product
Name
Type
product
Smiles
CN1C(N(C=C1)CC#C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: CALCULATEDPERCENTYIELD 77.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.